![molecular formula C10H15NO B2452318 3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one CAS No. 1909325-92-3](/img/structure/B2452318.png)
3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one
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Overview
Description
Molecular Structure Analysis
Based on the name, this compound likely has a complex three-dimensional structure due to the spirocyclic component. The exact structure would depend on the specific arrangement of the atoms and the stereochemistry at the spirocyclic carbon .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of any functional groups, the strain in the cyclic structures, and steric hindrance from the isopropyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule .Scientific Research Applications
Synthesis and Theoretical Studies
- A study by Amirani Poor et al. (2018) discusses the synthesis of biologically active compounds using an intermolecular Ugi reaction, which includes derivatives of azaspiro compounds, indicating their utility in developing new chemical entities (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
Reactions with C,N-Diarylnitrilimines
- Tsuge, Watanabe, & Kiryu (1979) explored the reactions of azaspiro compounds with C,N-diarylnitrilimines, demonstrating their potential in creating complex chemical structures (Tsuge, Watanabe, & Kiryu, 1979).
Anti-Coronavirus Activity
- A study by Apaydın et al. (2019) highlighted the synthesis of azaspiro derivatives and their evaluation against human coronavirus, suggesting their potential in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Tandem Synthesis for Structurally Novel Compounds
- Shan et al. (2022) reported the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones, showcasing the versatility of azaspiro compounds in creating novel chemical structures (Shan, Li, Zheng, Wang, Wang, & Hu, 2022).
Cytotoxic Activity
- Makhmudiyarova et al. (2023) developed a method for synthesizing a compound involving an azaspiro structure, demonstrating its high cytotoxic activity against tumor cells, indicating its potential in cancer research (Makhmudiyarova, Ishmukhametova, Dzhemileva, & Dzhemilev, 2023).
Impact on Anticonvulsant Activity
- Obniska, Kamiński, & Tatarczyńska (2006) synthesized N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant properties, indicating the application of azaspiro compounds in neuropharmacology (Obniska, Kamiński, & Tatarczyńska, 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.4]oct-6-en-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-10(9(12)11-8)5-3-4-6-10/h3-4,7-8H,5-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOWYEJBPOAWDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC=CC2)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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